Gadodiamide, also known as Omniscan, is a gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It belongs to the class of linear, nonionic GBCAs. [, ] Gadodiamide is primarily utilized in research for investigating various physiological and pathological processes, particularly those involving the brain, kidneys, and cardiovascular system. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Gadodiamide is derived from gadolinium, a rare earth element, and is classified under the category of gadolinium-based contrast agents (GBCAs). These agents are essential in medical diagnostics, particularly for enhancing the visibility of internal structures during MRI scans. Gadodiamide is known for its high relaxivity, making it suitable for various imaging applications.
The synthesis of gadodiamide involves several steps that typically include the reaction of gadolinium oxide with specific organic compounds. One method described in patents involves the following key steps:
This method is noted for its mild reaction conditions and high yield, making it suitable for industrial production.
Gadodiamide's molecular structure consists of a gadolinium ion coordinated with a chelating ligand that stabilizes it in solution. The structure can be represented as follows:
The gadolinium ion is surrounded by multiple oxygen atoms from the chelating ligand, which helps to prevent the release of free gadolinium ions into the body, thus minimizing toxicity.
Gadodiamide participates in several chemical reactions, primarily involving coordination chemistry:
The mechanism of action of gadodiamide as a contrast agent relies on its paramagnetic properties:
Gadodiamide exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a contrast agent in clinical settings.
Gadodiamide is widely used in medical imaging applications:
Gadodiamide (Gd-DTPA-BMA) utilizes the linear acyclic ligand diethylenetriamine pentaacetic acid-bismethylamide (DTPA-BMA) to chelate gadolinium(III) ions. This octadentate ligand coordinates Gd³⁺ through five carboxylate oxygen atoms and three tertiary nitrogen atoms, leaving one coordination site occupied by an inner-sphere water molecule essential for proton relaxation in MRI [1] [8]. Unlike carboxylate-bearing analogs, the replacement of two carboxyl groups with non-ionic amide functionalities reduces ligand basicity (log K₁ = 9.4; log K₂ = 4.5) and introduces significant conformational flexibility [1] [5]. This flexibility enables dynamic wrapping around the Gd³⁺ ion (ionic radius: 0.99Å), but compromises structural rigidity compared to macrocyclic agents. The ligand’s intermediate water exchange rate (kₑₓ = 4.1 × 10⁶ s⁻¹) facilitates proton relaxation efficiency but may contribute to complex vulnerability in physiological environments [1] [6].
Table 1: Coordination Properties of Gadodiamide
Property | Value | Biological Implication |
---|---|---|
Coordination Number | 9 (8 ligand atoms + 1 H₂O) | Single water exchange site for relaxivity |
Water Exchange Rate (kₑₓ) | 4.1 × 10⁶ s⁻¹ | Moderate proton relaxation efficiency |
Hydration State (q) | 1 | Standard for clinical GBCAs |
Ligand Denticity | Octadentate | Incomplete Gd³⁺ shielding |
Gadodiamide exhibits markedly lower thermodynamic stability (log KGdL = 16.85) compared to ionic linear agents like Gd-DTPA (log KGdL = 22.46) and macrocyclic agents like Gd-DOTA (log KGdL = 24.7) [1] [5]. This reduction stems directly from amide substitution: the electron-withdrawing nature of amide groups decreases the basicity of donor atoms, weakening electrostatic interactions with Gd³⁺ [5] [10]. Conditional stability at physiological pH (log K’ = 14.8) further reflects vulnerability to proton-assisted dissociation, particularly in acidic microenvironments [2] [6]. Crucially, gadodiamide’s kinetic inertness is compromised, with dissociation rates up to 100-fold faster than macrocyclic agents under simulated physiological conditions [5] [6]. This kinetic instability—not thermodynamic stability—proves clinically determinant for Gd³⁺ release, as confirmed by transmetallation studies showing Zn²⁺-induced dissociation within hours [6].
Table 2: Stability Parameters of Gadodiamide vs. Reference GBCAs
Contrast Agent | log KGdL | log K' (pH 7.4) | t₁/₂ (0.1M HCl, hrs) | Transmetallation Rate |
---|---|---|---|---|
Gadodiamide (Gd-DTPA-BMA) | 16.85 | 14.8 | 1.3 | High (100% in 15 days) |
Gd-DTPA (linear ionic) | 22.46 | 18.4 | 10.0 | Moderate |
Gd-DOTA (macrocyclic) | 24.7 | 17.2 | >30 days | Low (0.07%/day) |
Data compiled from [1] [5] [6]
The architectural dichotomy between linear (gadodiamide) and macrocyclic agents fundamentally governs stability profiles:
Gadodiamide undergoes dissociation via three primary pathways in vivo:
The released Gd³⁺ exhibits high affinity for biological nucleophiles (e.g., citrate, transferrin, hydroxyapatite), driving deposition in bone, liver, and neural tissues. Crucially, dissociation kinetics—not thermodynamic stability—determine in vivo metal release, explaining gadodiamide’s higher gadolinium retention in preclinical models compared to macrocyclic agents [4] [7].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3